5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde
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Overview
Description
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6Cl2O3 It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 2,5-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: 5-(2,5-Dichlorophenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,5-Dichlorophenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dichlorophenoxy)methylfuran-2-carbaldehyde
- 5-(2-Fluorophenyl)furan-2-carbaldehyde
- 5-(2-Chlorophenyl)furan-2-carbaldehyde
Uniqueness
5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde is unique due to the presence of both the dichlorophenoxy group and the furan ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H6Cl2O3 |
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Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-(2,5-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
JQSMURXQCFBSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=CC=C(O2)C=O)Cl |
Origin of Product |
United States |
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